2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Overview
Description
2-[(2-Methylprop-2-en-1-yl)oxy]aniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylprop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline typically involves the reaction of aniline with 2-methylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-[(2-Methylprop-2-en-1-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar in structure but with a carboxylic acid group instead of an aniline group.
2-(1-Methylethenyl)aniline: Similar in structure but with a different alkyl group attached to the aniline.
Uniqueness
2-[(2-Methylprop-2-en-1-yl)oxy]aniline is unique due to its specific functional groups and the resulting chemical properties.
Biological Activity
2-[(2-Methylprop-2-en-1-yl)oxy]aniline, also known by its CAS number 55000-14-1, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Structure : The compound features an aniline group substituted with a 2-methylprop-2-en-1-yloxy moiety, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various biological pathways. However, detailed elucidation of its exact mechanisms is still required.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in pharmaceutical formulations.
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 12 | |
C. albicans | 18 |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes, such as firefly luciferase, which is crucial in bioluminescence assays. The inhibition percentage varies based on concentration and conditions.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The findings indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have shown that the compound possesses moderate oral bioavailability, which is influenced by its solubility characteristics. Further optimization of formulations could enhance its therapeutic potential.
Applications in Research and Industry
The compound is being explored for various applications:
- Pharmaceuticals : As a potential active pharmaceutical ingredient (API) in antibiotic formulations.
- Dyes and Pigments : Utilized in the synthesis of dyes due to its chemical structure.
Properties
IUPAC Name |
2-(2-methylprop-2-enoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWXNGOHHAPVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545130 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55000-14-1 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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